N1-(4-methylpyridin-2-yl)propane-1,3-diamine is an organic compound with the molecular formula and a molecular weight of 165.24 g/mol. It is characterized by a structure that includes a 4-methylpyridine moiety attached to a propane-1,3-diamine backbone. The compound's IUPAC name is N'-(4-methylpyridin-2-yl)propane-1,3-diamine, and it is recognized by its CAS number 92993-05-0. This compound exhibits properties typical of amines and pyridine derivatives, making it of interest in various chemical and biological applications.
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .
The biological activity of N1-(4-methylpyridin-2-yl)propane-1,3-diamine has been explored in various studies, highlighting its potential as a pharmacological agent. Preliminary research indicates that this compound may exhibit:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of N1-(4-methylpyridin-2-yl)propane-1,3-diamine typically involves straightforward methods such as:
N1-(4-methylpyridin-2-yl)propane-1,3-diamine has various applications across multiple fields:
Interaction studies involving N1-(4-methylpyridin-2-yl)propane-1,3-diamine focus on its binding affinity with biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .
N1-(4-methylpyridin-2-yl)propane-1,3-diamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| N,N-Dimethylpropane-1,3-diamine | C5H14N2 | Simple diamine structure | Lacks pyridine moiety |
| 4-Methylpyridine | C6H7N | Aromatic nitrogen compound | No amine functionality |
| N,N-Bis(4-methylpyridin-2-yl)methanamine | C13H16N4 | Two pyridine rings | More complex with dual nitrogen sites |
N1-(4-methylpyridin-2-yl)propane-1,3-diamine stands out due to its combination of a pyridine ring and diamine functionality, which may confer unique reactivity and biological properties not found in simpler analogs .